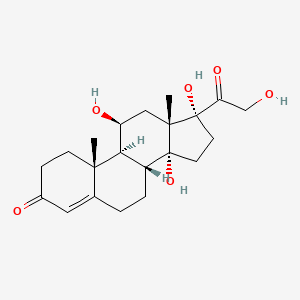
Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-
Descripción general
Descripción
“Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-” is a chemical compound with the molecular formula C21H30O3 . It is also known by other names such as 11α-Hydroxyprogesterone, 4-Pregnen-11α-ol-3,20-dione, and Progesterone, 11α-hydroxy- . The IUPAC Standard InChIKey for this compound is BFZHCUBIASXHPK-FVCOPRDSSA-N .
Molecular Structure Analysis
The molecular structure of “Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-” consists of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 330.4611 .Aplicaciones Científicas De Investigación
However, to address the requirements as best as possible within the scope of information retrieved, let's focus on a related area of research that involves biochemical compounds and their applications in scientific research, excluding drug use, dosage, and side effects as per the request. The information related to the specific compound may be within broader research contexts or studies on similar compounds.
Functional Graphene Nanomaterials in Biological Applications
Functional graphene nanomaterials (FGNs) represent a cutting-edge area of research, demonstrating unique physical, chemical, and physiological properties. These materials offer a broad spectrum of biological applications beyond their conventional use in drug/gene delivery, phototherapy, and bioimaging. FGNs have shown significant potential in promoting interfacial biointeractions with proteins, mammalian cells/stem cells, and microbials, enhancing cell colonization and signaling. This review highlights FGNs' bioorganism interactions and their promising roles in designing bioactive architectures for multifunctional biological platforms, with a focus on their application in cell adhesion, growth, and the formation of extracellular matrices (Cheng et al., 2017).
In Vitro Testicular Steroidogenesis
The review of in vitro testicular steroidogenesis across different species, including rodents, monkeys, and humans, provides insights into the biochemical pathways of steroid synthesis, particularly focusing on the conversion of cholesterol to pregnenolone through the 4-ene pathway. This synthesis route is critical for understanding the biochemical mechanisms underlying the production of testosterone and other androgens, which are essential for reproductive health and development (Preslock, 1980).
Sol-Gel Processing of Bioactive Glass Nanoparticles
The sol-gel processing of silicate-based bioactive glass nanoparticles (BGN) is highlighted for its importance in biomedical applications, especially in bone-related applications and potentially in soft tissue regeneration/repair. The controlled synthesis of BGN, crucial for effective biomedical applications, underscores the significance of material science in medical research and the development of new therapeutic materials (Zheng & Boccaccini, 2017).
Mecanismo De Acción
Target of Action
The primary targets of VB67AM3EJF are currently unknown
Result of Action
The molecular and cellular effects of VB67AM3EJF’s action are currently unknown Understanding these effects is crucial for predicting the compound’s potential therapeutic applications and side effects
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound like VB67AM3EJF . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions. More research is needed to understand how these environmental factors influence VB67AM3EJF’s action.
Análisis Bioquímico
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of VB67AM3EJF vary with different dosages in animal models. Specific details about threshold effects, toxic or adverse effects at high doses are currently unavailable .
Propiedades
IUPAC Name |
(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h9,14-15,17,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSWKVBOMQUNJ-CNPAUTQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3(CCC4(C(=O)CO)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103795-84-2 | |
| Record name | (11beta)-11,14,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103795842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.)-11,14,17,21-TETRAHYDROXYPREGN-4-ENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB67AM3EJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


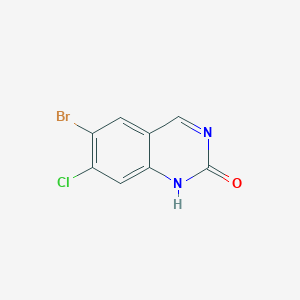

![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)
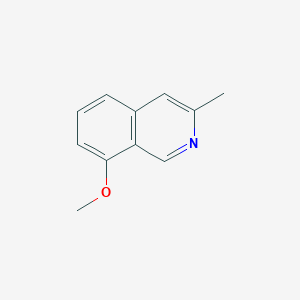
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)

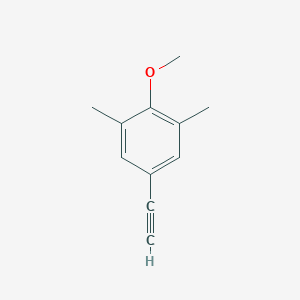
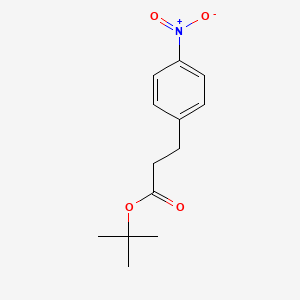
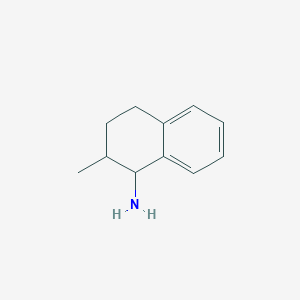
![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)
![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)
